molecular formula C11H10FNO4 B1453223 (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid CAS No. 874767-72-3

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

Cat. No.: B1453223
CAS No.: 874767-72-3
M. Wt: 239.2 g/mol
InChI Key: SJSXKAJLNRAXMI-UHFFFAOYSA-N
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Description

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid (CAS 874767-72-3) is a benzoxazepine derivative characterized by a seven-membered oxygen-containing heterocycle fused to a benzene ring. Key features include a fluorine substituent at the 7-position, a ketone group at the 5-position, and an acetic acid side chain at the 4-position. Its molecular formula is C₁₁H₁₀FNO₄, with a molar mass of 239.2 g/mol. Predicted physical properties include a density of 1.415 g/cm³, boiling point of 474.4°C, and pKa of 3.48, suggesting moderate acidity suitable for biological interactions .

Properties

IUPAC Name

2-(7-fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO4/c12-7-1-2-9-8(5-7)11(16)13(3-4-17-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSXKAJLNRAXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. It possesses a benzoxazepine framework, characterized by the fusion of a benzene ring and an azepine ring, which contributes to its diverse biological properties.

  • Molecular Formula : C₁₁H₁₀FNO₄
  • Molecular Weight : 239.2 g/mol
  • Key Features :
    • Contains a fluorine atom at the 7-position.
    • A carboxylic acid group at the 4-position enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Activity :
    • The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in antibiotic development.
  • Herbicidal Properties :
    • Preliminary studies indicate that this compound may serve as a herbicide, impacting plant growth and development.
  • Kinase Inhibition :
    • There are indications that it may act as a kinase inhibitor, which is crucial for the regulation of various cellular processes including cell division and metabolism.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. The following table summarizes some related compounds and their features:

Compound NameMolecular FormulaKey Features
(7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acidC₁₁H₁₀ClNO₄Contains chlorine instead of fluorine; potential differences in biological activity
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acidC₁₆H₁₁FN₂O₃Exhibits different biological properties; used as an intermediate in drug synthesis
(4-Oxo-3,4-dihydro-1,5-benzoxazepin-5(2H)-yl)acetic acidC₁₁H₁₁NO₄Similar core structure but different substituents; may exhibit distinct pharmacological profiles

Case Studies and Research Findings

Various studies have explored the biological activity of related compounds and their mechanisms:

  • Immunomodulatory Effects :
    • Similar compounds like flavone acetic acid have shown immunomodulatory effects by stimulating NK cell activity and inducing cytokine production . This suggests that this compound may also possess immunomodulatory properties.
  • Antitumor Activity :
    • Research on related benzoxazepines has indicated potential antitumor effects through mechanisms such as direct cytotoxicity and modulation of tumor microenvironments . Further investigation into this compound could reveal similar properties.
  • Mechanistic Insights :
    • The mechanisms of action for these types of compounds often involve complex interactions with cellular pathways that regulate growth and apoptosis. Understanding these pathways can aid in developing targeted therapies .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid exhibit notable antimicrobial properties. A study published in MDPI indicated that certain derivatives showed significant activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The compound's structure allows for modifications that enhance its efficacy against pathogens.

Inhibition of Kinase Activity

A patent highlights the compound's potential as an inhibitor of RIP1 kinase, which is implicated in various diseases, including neurodegenerative disorders and cancer . The inhibition of this kinase could lead to therapeutic applications in treating conditions where RIP1 plays a critical role.

Neuroprotective Effects

Given its structural similarity to other benzoxazepines known for their neuroprotective effects, this compound may have potential in neuropharmacology. Its ability to modulate signaling pathways associated with neuronal survival suggests avenues for research into treatments for neurodegenerative diseases.

Anti-inflammatory Properties

Emerging studies suggest that compounds in the benzoxazepine family can exhibit anti-inflammatory effects. This could position this compound as a candidate for developing new anti-inflammatory medications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives derived from this compound demonstrated varying levels of antimicrobial activity. The most effective derivatives were found to inhibit the growth of Staphylococcus pneumoniae significantly, suggesting the compound's utility in developing new antibiotics .

Case Study 2: Kinase Inhibition

In a recent patent application focused on RIP1 kinase inhibitors, researchers reported that modifications to the benzoxazepine structure led to enhanced inhibitory activity against this target. This case illustrates the compound's versatility and potential as a therapeutic agent in oncology and neuroprotection .

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Formation

The benzoxazepine scaffold is typically synthesized via multicomponent condensation or cyclization reactions . For example:

  • Nucleophilic substitution of fluorine in fluorinated precursors (e.g., 4'-fluoro-2'-hydroxyacetophenone) with heterocyclic amines can yield intermediates like benzoxazepinones .

  • Cyclization of chalcones or substituted acetophenones with o-phenylenediamine under acidic conditions generates the diazepine or oxazepine ring .

For the acetic acid derivative, carboxylation or ester hydrolysis is a critical step. A related compound, benzyl-4-(4-oxo-4H-chromen-7-yl)-1,4-diazepan-1-carboxylate, was synthesized via nucleophilic substitution followed by cyclization in acetic acid, suggesting a similar pathway could apply .

Functionalization Reactions

The acetic acid side chain and fluorine substituent enable diverse modifications:

Reaction Type Conditions Products Reference
Amidation HATU/DIPEA, DMF, RTAmides with primary/secondary amines (e.g., RIP1 kinase inhibitors)
Esterification Acid-catalyzed (HCl/AcOH)Ethyl/methyl esters for prodrug development
Nucleophilic Fluorine Substitution Piperidine/DMF, refluxReplacement of fluorine with heterocycles (e.g., pyridines, piperazines)
Lactam Formation Fe(OTs)₃/SiO₂ catalyst, solvent-freeCyclized derivatives via CH-acid components (e.g., dimedone)

Biological Activity and Derivative Screening

Derivatives of benzoxazepinones exhibit kinase inhibitory activity (e.g., RIP1 kinase) . The acetic acid moiety can enhance solubility, as seen in antituberculosis pyrazole derivatives where carboxyl groups improved MIC values . Fluorine’s electron-withdrawing effects stabilize intermediates and modulate bioactivity .

Key Research Findings

  • Microwave-assisted synthesis optimizes cyclization steps (e.g., 90% yield for pyrazoline derivatives) .

  • Heterogeneous catalysts like Fe(OTs)₃/SiO₂ enable eco-friendly, high-yield syntheses .

  • Structure-activity relationships (SAR) highlight the importance of fluorine and carboxyl groups for target binding .

Challenges and Limitations

  • Steric hindrance from the fused ring system complicates direct functionalization at the 7-position .

  • Acid sensitivity of the oxazepine ring requires mild conditions for derivatization .

Experimental Protocols

Example: Synthesis of a Benzoxazepinone-Acetic Acid Analog

  • Step 1 : Condense 7-fluoro-2-hydroxyacetophenone with homopiperazinecarboxylate in DMF.

  • Step 2 : Treat with N,N-dimethylformamide dimethylacetal to form enamine intermediates.

  • Step 3 : Cyclize in acetic acid to yield the benzoxazepine core.

  • Step 4 : Hydrolyze the ester to free acetic acid using HCl/AcOH.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Core Heterocycles

Benzoxazepines vs. Benzothiazepines
  • Oxygen vs. Sulfur Heterocycles :
    The target compound contains a 1,4-benzoxazepine core (oxygen atom), while analogs like ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate (CAS 898270-94-5) feature a 1,5-benzothiazepine core (sulfur atom). Sulfur increases lipophilicity and may enhance membrane permeability compared to oxygen .
    • Example: The benzothiazepine derivative in has a methoxy group and chloroacetyl substituent, which alter electronic properties and reactivity compared to the fluorine and acetic acid groups in the target compound .
Substituent Effects
  • Fluorine vs. Chlorine :
    Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and binding affinity in drug-receptor interactions compared to chlorine. For instance, the chloro-substituted benzothiazepine in may exhibit different pharmacokinetics due to chlorine’s larger size and lower electronegativity .
  • Acetic Acid vs. Ester/Aldehyde Side Chains: The acetic acid group in the target compound increases polarity and hydrogen-bonding capacity, favoring interactions with enzymatic active sites.

Physical and Chemical Properties

Property Target Compound Ethyl Ester Benzothiazepine () Nitrobenzaldehyde-Benzoxazepine ()
Molar Mass (g/mol) 239.2 313.77 (estimated) 315.3 (estimated)
pKa 3.48 (predicted) ~4.5 (ester hydrolysis-dependent) N/A
Boiling Point (°C) 474.4 (predicted) N/A N/A
Key Functional Group Acetic acid Ester Aldehyde
  • The target compound’s lower molar mass may enhance diffusion rates compared to bulkier analogs. Its pKa (~3.48) suggests ionization at physiological pH, critical for solubility and target engagement .

Preparation Methods

Starting Materials and Key Intermediates

  • 7-Fluoro-substituted benzoxazepine precursors are synthesized from fluorinated phenolic or aniline derivatives.
  • The lactam ring formation is achieved via cyclization reactions involving amine and carbonyl functionalities.
  • The acetic acid side chain is introduced via alkylation or carboxylation steps, often using haloacetic acid derivatives or equivalent reagents.

Synthetic Route Example (Based on VulcanChem Data)

Step Description Reagents/Conditions Outcome
1 Formation of 7-fluoro-2,3-dihydro-1,4-benzoxazepine core Cyclization of fluorophenol derivative with suitable amine under acidic or basic catalysis Benzoxazepine ring with 7-fluoro substituent
2 Introduction of 5-oxo group Oxidation or intramolecular cyclization forming lactam 5-oxo-lactam benzoxazepine
3 Attachment of acetic acid moiety at 4-position Alkylation with haloacetic acid or ester followed by hydrolysis This compound

This method is optimized to maximize yield and purity, with careful control of reaction conditions such as temperature, solvent, and pH to avoid side reactions.

Advanced Synthetic Techniques

Tandem Oxidation and Iodolactonization (Research Findings)

A recent methodology described in ACS Omega (2024) presents an efficient tandem oxidation and iodolactonization approach to synthesize halogenated benzoxazepinones, which can be adapted for fluorinated analogs:

  • Oxidation Step: Conversion of hydroxylated precursors to lactones or lactams under mild oxidative conditions.
  • Iodolactonization: Intramolecular cyclization involving iodine addition to form iodolactones, which can be further transformed into benzoxazepinones.

This method provides good yields (around 60%) and high regioselectivity, with detailed characterization by NMR and HRMS confirming the structure.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dimethylformamide (DMF), ethyl acetate, and aqueous solutions for extraction and purification.
  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (25–80 °C) to balance reaction rate and selectivity.
  • Catalysts and Reagents: Use of bases like sodium hydroxide for deprotonation and acids for cyclization; oxidants for lactam formation.
  • Purification: Column chromatography on silica gel is employed to isolate pure compounds after reaction completion.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials Fluorophenol derivatives, amines, haloacetic acid Purity >95% recommended
Solvent DMF, ethyl acetate, aqueous media Solvent choice affects yield and purity
Temperature 25–80 °C Controlled to prevent decomposition
Reaction time 6–24 hours Monitored by TLC or HPLC
Yield 50–70% Depending on step and optimization
Purification Silica gel chromatography Essential for removing side products

Research Findings and Analytical Data

  • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the presence of fluorine at the 7-position and the acetic acid moiety.
  • Mass Spectrometry: High-resolution MS confirms molecular weight (239.2 g/mol).
  • Infrared Spectroscopy: Characteristic peaks for lactam carbonyl (~1695 cm^-1) and carboxylic acid (~1700 cm^-1) groups.
  • Melting Point: Reported melting points around 117–119 °C for related benzoxazepinone derivatives.

Q & A

Basic: What are the key synthetic routes for (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach is:

Core Benzoxazepine Formation : React 7-fluoro-substituted precursors (e.g., 2-aminophenol derivatives) with chloroacetic acid under basic conditions to form the 1,4-benzoxazepine ring .

Oxo Group Introduction : Oxidize the intermediate using agents like potassium permanganate (KMnO₄) or Dess-Martin periodinant to introduce the 5-oxo group .

Acetic Acid Sidechain Attachment : Perform nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to introduce the acetic acid moiety at position 4 .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF or THF) to avoid side products .

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:
Use a combination of analytical techniques:

Purity Analysis :

  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Target ≥95% purity .
  • Elemental Analysis : Verify C, H, N, and F content against theoretical values .

Structural Confirmation :

  • NMR Spectroscopy :

  • ¹H NMR : Identify benzoxazepine protons (δ 3.5–4.5 ppm for CH₂ groups) and acetic acid protons (δ 2.5–3.0 ppm) .
  • ¹³C NMR : Confirm carbonyl groups (5-oxo at δ ~170 ppm; acetic acid at δ ~175 ppm) .
    • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Advanced: What in vitro models are suitable for studying its biological activity?

Methodological Answer:
Focus on receptor binding and cellular assays:

Neurotransmitter Receptor Binding :

  • GABAₐ Receptor Assay : Use radioligands (e.g., [³H]flunitrazepam) in rat cortical membranes. Measure displacement curves to determine IC₅₀ values .
  • Serotonin Receptor (5-HT) Screening : Employ HEK293 cells transfected with 5-HT receptor subtypes. Monitor cAMP levels via ELISA .

Kinase Inhibition Studies :

  • P21-Activated Kinase (PAK) Assay : Test inhibition using recombinant PAK1 and ATPase activity kits. Compare with control inhibitors (e.g., FRAX486) .
    Data Interpretation : Normalize results to vehicle controls and validate with ≥3 biological replicates.

Advanced: How to resolve contradictions in metabolic stability data across studies?

Methodological Answer:
Address variability using systematic approaches:

In Vitro Metabolism :

  • Liver Microsome Assay : Incubate the compound with human/rat liver microsomes (1 mg/mL protein) and NADPH. Quantify parent compound depletion via LC-MS/MS .
  • CYP450 Isozyme Profiling : Use recombinant CYP3A4, 2D6, etc., to identify major metabolic pathways .

Data Normalization :

  • Cross-reference results with positive controls (e.g., verapamil for CYP3A4).
  • Account for interspecies differences (e.g., rat vs. human microsomes) .

Contradiction Analysis :

  • Compare solvent systems (e.g., DMSO vs. ethanol) and protein binding effects .
  • Validate findings using orthogonal methods (e.g., stable isotope tracing) .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile for CNS targeting?

Methodological Answer:
Enhance blood-brain barrier (BBB) penetration and metabolic stability:

Lipophilicity Adjustment :

  • Modify substituents to achieve logP = 2–3 (calculated via ChemDraw). Higher logP improves BBB permeability but may reduce solubility .

Prodrug Design :

  • Esterify the acetic acid group (e.g., ethyl ester) to enhance absorption. Hydrolyze in vivo via esterases .

PK Studies :

  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
  • Half-Life (t₁/₂) : Administer IV/orally in rodents and sample plasma at 0, 1, 2, 4, 8, 24 hr. Model data with non-compartmental analysis .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon. Avoid aqueous solutions (hydrolysis risk) .
  • Degradation Monitoring :
    • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Analyze via HPLC for decomposition products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
Reactant of Route 2
(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

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